Neopentasilane

Hydridosilane Crystal structure Pyrophoric liquid

Neopentasilane (Si5H12, tetrasilylsilane) is a branched, pyrophoric liquid hydridosilane with a molecular weight of 140.43 g/mol and a tetrahedral central silicon atom bonded to four –SiH3 groups. It belongs to the class of perhydridooligosilanes (higher silanes) and is distinguished by its ability to deposit high‑quality silicon, Si1‑xGex, Si1‑yCy, and SiNx films at temperatures significantly lower than those required for mono‑, di‑, or linear trisilane precursors.

Molecular Formula Si5
Molecular Weight 140.425
CAS No. 15947-57-6
Cat. No. B600054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentasilane
CAS15947-57-6
Molecular FormulaSi5
Molecular Weight140.425
Structural Identifiers
SMILES[Si][Si]([Si])([Si])[Si]
InChIInChI=1S/Si5/c1-5(2,3)4
InChIKeyNXCJTTHEGWADQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neopentasilane (CAS 15947-57-6) – A Branched Perhydridooligosilane Precursor for Advanced Semiconductor Thin‑Film Deposition


Neopentasilane (Si5H12, tetrasilylsilane) is a branched, pyrophoric liquid hydridosilane with a molecular weight of 140.43 g/mol and a tetrahedral central silicon atom bonded to four –SiH3 groups [1]. It belongs to the class of perhydridooligosilanes (higher silanes) and is distinguished by its ability to deposit high‑quality silicon, Si1‑xGex, Si1‑yCy, and SiNx films at temperatures significantly lower than those required for mono‑, di‑, or linear trisilane precursors [2]. The compound is handled under inert atmosphere and is used primarily in chemical vapor deposition (CVD), plasma‑enhanced atomic layer deposition (PE‑ALD), and liquid‑phase printing processes for electronics and photovoltaics [3].

Why Higher Silanes Are Not Interchangeable – Neopentasilane’s Branched Architecture Drives Distinct Process Outcomes


Linear and cyclic hydridosilanes (e.g., trisilane, cyclopentasilane) are often considered alternative precursors, yet their substitution for neopentasilane leads to markedly different film quality, growth rates, and thermal budgets. The branched, tetrahedral structure of neopentasilane alters the decomposition pathway and surface reactivity, resulting in lower deposition temperatures and improved film homogeneity compared to linear analogs [1]. Furthermore, the endothermic character of higher silanes decreases with molecular size, but branching introduces additional strain that facilitates low‑temperature cleavage—a feature absent in linear chains or cyclic rings [2]. Consequently, using a generic “higher silane” without accounting for these molecular‑architecture effects risks sub‑optimal epitaxial quality, increased defect densities, and incompatible processing windows.

Neopentasilane Differentiation: Quantifiable Evidence Against Key Analogs


Elevated Melting Point Enables Cryo‑Crystallization and Safer Handling Relative to Trisilane and Isotetrasilane

Neopentasilane exhibits a melting point of −57.8 °C, which is 59.7 °C higher than trisilane (−117.5 °C) and 41.6 °C higher than isotetrasilane (−99.4 °C). This higher melting point permits in‑situ cryo‑crystallization directly in sealed capillaries on the diffractometer, providing access to single‑crystal X‑ray structures that are unattainable with the lower‑melting linear and branched analogs under identical experimental conditions [1]. The difference reduces the required cooling capacity and simplifies the crystallization workflow.

Hydridosilane Crystal structure Pyrophoric liquid Melting point Cryo-crystallization

Superior Silicon Epitaxy Growth Rate at 600 °C – Over Four Times Faster than Trisilane

In chemical vapor deposition (CVD) of epitaxial silicon at 600 °C, neopentasilane achieves a growth rate exceeding 100 nm/min under optimized conditions and 54 nm/min in a separate study, whereas trisilane yields only 12.4 nm/min under comparable low‑temperature epitaxy conditions [1][2]. The branched structure of neopentasilane lowers the activation energy for surface decomposition, enabling efficient film formation without the gas‑phase particle nucleation that limits linear precursors.

Chemical vapor deposition Epitaxy Growth rate Silicon precursor Low temperature

Radiation Stability: No Radical Formation Under UV Exposure, Unlike Cyclohexasilane

When irradiated with 365 nm ultraviolet light and monitored by electron paramagnetic resonance (EPR), neopentasilane exhibits no detectable radical formation, whereas cyclohexasilane readily generates radicals that initiate uncontrolled oligomerization and branching [1]. This differential photochemical stability expands the processing window for liquid‑phase deposition and photopatterning, where unwanted radical pathways would compromise film uniformity.

UV photolysis Radical stability Oligomerization Hydridosilane Process window

Rapid Growth of Strained Si1‑yCy Alloys – >40 nm/min with 2% Substitutional Carbon

Neopentasilane enables the growth of dilute, strained Si1‑yCy alloys at rates exceeding 40 nm/min for carbon concentrations near 2%, a process window that is difficult to achieve with lower‑order silanes due to their lower decomposition efficiency and increased carbon precipitation [1]. The high carbon substitutionality and absence of carbide precipitates are attributed to the concerted decomposition mechanism of the branched precursor, which delivers silicon atoms with sufficient mobility at reduced temperatures.

Si:C epitaxy Carbon doping Strained silicon High growth rate Neopentasilane

Composition Claimed with ≥93% (w/w) Neopentasilane – A Defined Purity Specification for Reproducible Deposition

A patented composition comprises at least 93% (w/w) neopentasilane, with not greater than 5% (w/w) other silanes and not greater than 2% (w/w) hydrocarbons [1]. This defined purity threshold provides a quantitative procurement benchmark that ensures batch‑to‑batch consistency in deposition processes, a level of detail not commonly specified for many laboratory‑grade higher silanes.

Purity Procurement specification Composition Neopentasilane Quality control

Target Applications Where Neopentasilane’s Differentiated Performance Translates to Clear Advantage


Low‑Temperature, High‑Rate Epitaxy of Silicon and Strained Si:C for Advanced CMOS

Neopentasilane enables growth of epitaxial silicon at rates >100 nm/min at 600 °C and strained Si1‑yCy alloys at >40 nm/min with 2% carbon, fulfilling the thermal budget constraints of sub‑32 nm technology nodes where traditional silane or disilane cannot deliver adequate throughput [1][2]. This makes it a preferred precursor for raised source‑drain structures, recessed channel stressors, and high‑mobility channel materials.

Solution‑Based Printing of Amorphous Silicon Films for Photovoltaics and Flexible Electronics

The radical‑free photochemistry of neopentasilane under 365 nm UV light, as contrasted with cyclohexasilane, allows for controlled, UV‑activated oligomerization and liquid‑phase deposition without unwanted branching or particle formation [3]. This stability is critical for ink‑jet printing or spin‑coating of silicon layers on flexible substrates, where film uniformity and electronic quality must be maintained.

PE‑ALD of High‑Density Silicon Nitride for Front‑End‑of‑Line Spacer and Barrier Layers

Neopentasilane, as a carbon‑ and halogen‑free silicon source, deposits conformal SiNx films via PE‑ALD with very low wet‑etch rates at substrate temperatures below 400 °C, outperforming trisilylamine in wet‑etch resistance under identical process conditions [4]. This advantage directly addresses the need for robust, low‑temperature dielectrics in 3D NAND, FinFET, and gate‑all‑around architectures.

Cryo‑Crystallographic Studies of Reactive Hydridosilanes for Fundamental Bonding Analysis

Neopentasilane’s relatively high melting point (−57.8 °C) allows in‑situ cryo‑crystallization in sealed capillaries, providing the only experimentally determined single‑crystal structure of a branched perhydridooligosilane [5]. Researchers seeking to validate computational models of Si–Si bonding or to compare structural parameters across the silane series will find neopentasilane uniquely amenable to this characterization technique.

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